

"4,5-Dichlorothiophene-2-sulfonyl chloride" reactivity profile

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Compound of Interest

Compound Name: 4,5-Dichlorothiophene-2-sulfonyl chloride

Cat. No.: B167254

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An In-Depth Technical Guide to the Reactivity Profile of **4,5-Dichlorothiophene-2-sulfonyl chloride**

Executive Summary

4,5-Dichlorothiophene-2-sulfonyl chloride (CAS No. 126714-85-0) is a pivotal heterocyclic building block in modern synthetic chemistry, particularly valued in the realms of drug discovery and materials science. Its reactivity is dominated by the highly electrophilic sulfonyl chloride group, which readily engages with nucleophiles to form stable sulfonamides and sulfonate esters. Concurrently, the dichlorinated thiophene ring offers a unique electronic landscape, influencing both the reactivity of the sulfonyl chloride moiety and providing sites for further, albeit more challenging, functionalization. This guide offers a detailed exploration of this reagent's core reactivity, providing field-proven insights into its handling, reaction mechanisms, and synthetic applications, grounded in authoritative references.

Introduction: A Versatile Heterocyclic Intermediate

The thiophene ring is a privileged scaffold in medicinal chemistry, known to enhance pharmacokinetic properties and biological efficacy. **4,5-Dichlorothiophene-2-sulfonyl chloride** combines this important heterocycle with a versatile sulfonyl chloride functional group. The presence of two chlorine atoms on the thiophene ring not only modulates the electronic properties of the molecule but also provides potential handles for subsequent chemical transformations. This unique combination makes it an exceptionally adaptable intermediate for

constructing complex molecular architectures, enabling the synthesis of novel drug candidates and advanced organic materials. Its primary utility lies in its role as a precursor to a wide array of sulfonamides, a pharmacophore integral to numerous therapeutic agents.

Physicochemical Properties and Safe Handling

Proper handling and storage are critical for ensuring the reagent's integrity and for laboratory safety. The compound is moisture-sensitive and can react violently with water.

Property	Value	Reference
CAS Number	126714-85-0	
Molecular Formula	C ₄ HCl ₃ O ₂ S ₂	
Molecular Weight	251.54 g/mol	
Appearance	Solid (Typical)	-
Key Hazards	Corrosive, Causes severe skin burns and eye damage, Reacts with water	

Handling and Storage Protocol:

- **Inert Atmosphere:** Always handle and store **4,5-dichlorothiophene-2-sulfonyl chloride** under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.
- **Moisture Control:** Use anhydrous solvents and dried glassware for all reactions. It is moisture-sensitive and hydrolysis will yield the corresponding sulfonic acid, quenching its reactivity.
- **Storage:** Keep containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong bases and water.
- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including gloves, safety goggles, and a lab coat. Handle in a chemical fume hood to avoid inhalation of dust or vapors.

Core Reactivity: The Sulfonyl Chloride Functional Group

The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for nucleophilic attack, which is the cornerstone of its reactivity.

Sulfonamide Formation (Sulfamoylation)

The most prevalent reaction of **4,5-dichlorothiophene-2-sulfonyl chloride** is its coupling with primary or secondary amines to form sulfonamides. This transformation is fundamental in medicinal chemistry for creating drugs that target enzymes where the sulfonamide moiety is crucial for binding or mechanism of action.

Mechanism: The reaction proceeds via a bimolecular nucleophilic substitution (S_N2 -like) mechanism at the sulfur center. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom, leading to a pentacoordinate transition state. The subsequent departure of the chloride leaving group, facilitated by a base, yields the stable sulfonamide product.

Caption: Mechanism of Sulfonamide Formation.

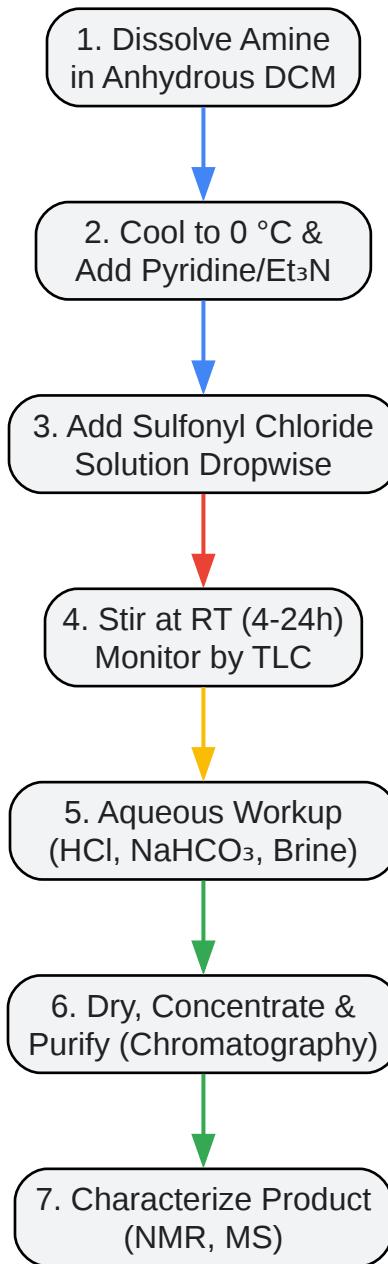
Experimental Protocol: General Sulfamoylation

This protocol is a generalized procedure based on standard methods for sulfonamide synthesis.

- **Reactant Preparation:** In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary or secondary amine (1.1 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane, THF).
- **Base Addition:** Cool the solution to 0 °C in an ice bath. Add a suitable base, such as triethylamine or pyridine (1.5 eq), to the solution. The base acts as a scavenger for the HCl generated during the reaction, preventing the protonation of the amine nucleophile and driving the equilibrium towards the product.
- **Sulfonyl Chloride Addition:** In a separate flask, dissolve **4,5-dichlorothiophene-2-sulfonyl chloride** (1.0 eq) in a minimal amount of the anhydrous solvent. Add this solution dropwise

to the cooled amine mixture over 15-20 minutes.

- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: Upon completion, dilute the mixture with the solvent. Wash sequentially with 1M HCl (to remove excess base and amine), saturated NaHCO_3 solution (to remove any remaining acid), and brine.
- Purification: Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure. The crude product is then typically purified by silica gel column chromatography.
- Characterization: Confirm the structure and purity of the final sulfonamide using NMR spectroscopy (^1H , ^{13}C) and mass spectrometry.



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Caption: Experimental workflow for sulfonamide synthesis.

Sulfonate Ester Formation

By reacting with alcohols in the presence of a non-nucleophilic base like pyridine, **4,5-dichlorothiophene-2-sulfonyl chloride** can form sulfonate esters. While less common in drug molecules than sulfonamides, this reaction is crucial for converting alcohols into excellent leaving groups for subsequent nucleophilic substitution or elimination reactions.

Mechanism: The mechanism is analogous to sulfonamide formation, with the alcohol's oxygen atom acting as the nucleophile. The pyridine serves to deprotonate the resulting intermediate, yielding the sulfonate ester. The reaction is typically performed at low temperatures to prevent premature elimination of the often-reactive sulfonate ester product.

Desulfonylative Cross-Coupling Reactions

A more advanced application involves the use of the sulfonyl chloride group as a leaving group in transition metal-catalyzed cross-coupling reactions. Specifically, under palladium catalysis, sulfonyl chlorides can undergo Suzuki-Miyaura coupling with boronic acids. This reaction facilitates the formation of a C-C bond at the C-2 position of the thiophene ring, effectively replacing the $-\text{SO}_2\text{Cl}$ group with an aryl, heteroaryl, or vinyl substituent. This method is a powerful alternative to traditional cross-couplings that use aryl halides. The reactivity order for such couplings is often $\text{ArI} > \text{ArSO}_2\text{Cl} > \text{ArBr} > \text{ArCl}$.

Reactivity of the Dichlorinated Thiophene Ring

The substituents on the thiophene ring heavily influence its susceptibility to further modification.

Electrophilic Aromatic Substitution (EAS)

The thiophene ring is inherently electron-rich and generally more reactive towards electrophiles than benzene. However, in **4,5-dichlorothiophene-2-sulfonyl chloride**, the ring is severely deactivated by three potent electron-withdrawing groups: two chlorine atoms and the sulfonyl chloride group.

- Directing Effects: All three substituents are deactivating. Halogens are ortho, para-directors, while the sulfonyl chloride group is a meta-director.
 - The $-\text{SO}_2\text{Cl}$ group at C-2 directs incoming electrophiles to the C-4 position.
 - The $-\text{Cl}$ group at C-4 directs to the C-2 and C-5 positions.
 - The $-\text{Cl}$ group at C-5 directs to the C-2 and C-4 positions.
- Predicted Outcome: The only unsubstituted position is C-3. The directing effects do not align to strongly activate this position. Given the profound deactivation of the ring, electrophilic

substitution at C-3 is predicted to be extremely difficult and would require harsh reaction conditions, likely leading to low yields or decomposition.

Caption: Predicted outcome of electrophilic substitution.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms attached to the thiophene ring can potentially be displaced by strong nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. The presence of the strongly electron-withdrawing sulfonyl chloride group at C-2 activates the ring towards nucleophilic attack, particularly at the C-5 position. However, SNAr reactions on five-membered heterocycles can be less predictable than on six-membered rings, and competitive reactions at the sulfonyl chloride group must be considered. Careful selection of the nucleophile and reaction conditions would be necessary to achieve selective substitution on the ring.

Applications in Drug Discovery

The primary application of **4,5-dichlorothiophene-2-sulfonyl chloride** is as a scaffold for building libraries of novel sulfonamides for drug discovery campaigns. The dichloro-thiophene moiety provides a structurally rigid core with specific lipophilic and electronic properties. By reacting the sulfonyl chloride with a diverse range of amines, medicinal chemists can systematically modify a lead compound to optimize its potency, selectivity, and pharmacokinetic profile (ADME). The chlorine atoms are often retained in the final drug molecule to enhance binding or to block metabolic pathways.

Conclusion

4,5-Dichlorothiophene-2-sulfonyl chloride is a powerful and versatile reagent whose reactivity is characterized by a dual nature. Its sulfonyl chloride group provides a reliable and efficient handle for the synthesis of sulfonamides and sulfonate esters through well-established nucleophilic substitution pathways. Simultaneously, its heavily substituted thiophene core presents a deactivated system for electrophilic attack but offers potential for advanced modifications through nucleophilic or cross-coupling reactions. A thorough understanding of this reactivity profile, coupled with stringent safety and handling protocols, enables researchers to effectively leverage this compound in the design and synthesis of novel, high-value molecules for pharmaceutical and material science applications.

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